![molecular formula C18H21ClN2O3S B238955 1-(2-Chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine](/img/structure/B238955.png)
1-(2-Chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine, also known as TCS 1102, is a compound that has been studied for its potential therapeutic applications in various fields of medicine. This compound belongs to the class of piperazine derivatives and has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for further research.
Wirkmechanismus
The exact mechanism of action of 1-(2-Chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine 1102 is not fully understood, but it is believed to act as a selective antagonist of the 5-HT7 receptor. This receptor is involved in a range of physiological processes, including pain perception, mood regulation, and immune function. By blocking this receptor, 1-(2-Chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine 1102 may modulate these processes and produce its therapeutic effects.
Biochemische Und Physiologische Effekte
1-(2-Chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine 1102 has been found to exhibit a range of biochemical and physiological effects. In animal studies, 1-(2-Chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine 1102 has been found to reduce pain sensitivity and improve motor function. It has also been found to inhibit the growth of breast cancer cells and modulate the immune response. These effects suggest that 1-(2-Chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine 1102 may have potential therapeutic applications in various fields of medicine.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(2-Chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine 1102 is that it has been well-studied in animal models, which provides a strong foundation for further research. Additionally, its selective antagonism of the 5-HT7 receptor makes it a promising candidate for further study in the fields of pain management, oncology, and immunology. However, one limitation of 1-(2-Chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine 1102 is that its exact mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on 1-(2-Chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine 1102. One area of focus could be the development of more selective and potent analogs of 1-(2-Chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine 1102 that could be used as therapeutic agents. Additionally, further research could be conducted to elucidate the exact mechanism of action of 1-(2-Chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine 1102 and its effects on different physiological processes. Finally, clinical trials could be conducted to evaluate the safety and efficacy of 1-(2-Chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine 1102 in humans, which could pave the way for its use as a therapeutic agent in various fields of medicine.
Synthesemethoden
The synthesis of 1-(2-Chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine 1102 involves the reaction of 1-(2-chlorophenyl)piperazine with 2-methoxy-5-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 1-(2-Chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine 1102.
Wissenschaftliche Forschungsanwendungen
1-(2-Chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine 1102 has been studied for its potential therapeutic applications in various fields of medicine, including neuroscience, oncology, and immunology. In neuroscience, 1-(2-Chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine 1102 has been found to exhibit analgesic effects and has been studied as a potential treatment for neuropathic pain. In oncology, 1-(2-Chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine 1102 has been studied for its potential anticancer properties, particularly in the treatment of breast cancer. In immunology, 1-(2-Chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine 1102 has been found to modulate the immune response and has been studied as a potential treatment for autoimmune diseases.
Eigenschaften
Produktname |
1-(2-Chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine |
|---|---|
Molekularformel |
C18H21ClN2O3S |
Molekulargewicht |
380.9 g/mol |
IUPAC-Name |
1-(2-chlorophenyl)-4-(2-methoxy-5-methylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C18H21ClN2O3S/c1-14-7-8-17(24-2)18(13-14)25(22,23)21-11-9-20(10-12-21)16-6-4-3-5-15(16)19/h3-8,13H,9-12H2,1-2H3 |
InChI-Schlüssel |
GNUPYKCSEWWLOR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3Cl |
Kanonische SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-dec-2-enethioate](/img/structure/B238881.png)
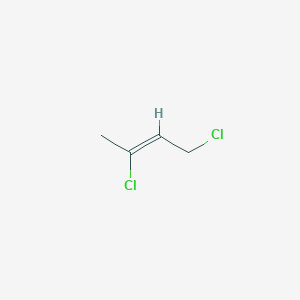
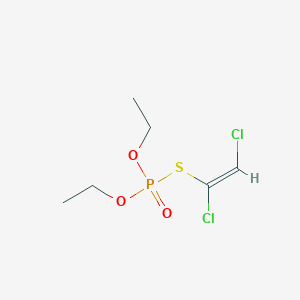
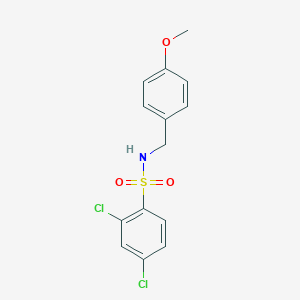
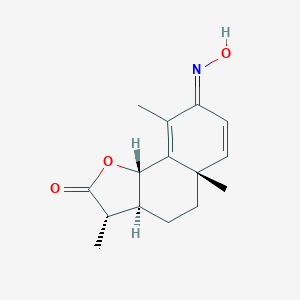
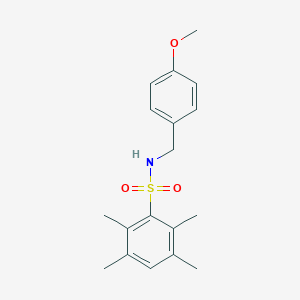





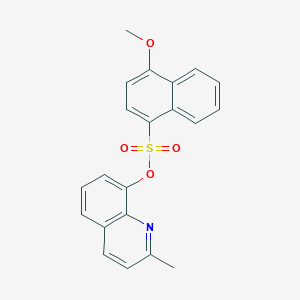
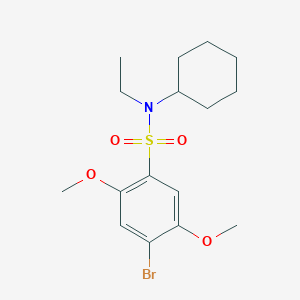
![2-methoxy-3,4,5-tris(3-methylbut-2-enyl)-6-[(6E)-2,7,11-trimethyl-5,6,8-tris(3-methylbut-2-enyl)dodeca-2,6,10-trien-5-yl]phenol](/img/structure/B238994.png)